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Iron(III) phosphate hydrate

Catalog No.
S8233093
CAS No.
172426-89-0
M.F
FeH2O5P
M. Wt
168.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phosphate hydrate

CAS Number

172426-89-0

Product Name

Iron(III) phosphate hydrate

IUPAC Name

iron(3+);phosphate;hydrate

Molecular Formula

FeH2O5P

Molecular Weight

168.83 g/mol

InChI

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3

InChI Key

RQKNQWUJROKKEQ-UHFFFAOYSA-K

SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]

Catalysis

Iron(III) phosphate hydrate exhibits catalytic activity in organic synthesis reactions. Studies have shown its effectiveness in:

  • Biginelli Reaction: This one-pot, three-component reaction produces 3,4-dihydropyrimidinones and thiones, important heterocyclic compounds with diverse applications in medicinal chemistry. Iron(III) phosphate hydrate acts as a reusable catalyst, simplifying the reaction setup [1].

Source

Iron (III) phosphate dihydrate-catalyzed one-pot synthesis of dihydropyrimidinones and thiones: An improved procedure for the Biginelli reaction. Heravi MM, et al. Heterocyclic Communications, 12(5), 369-372 (2006): )

  • Oxidative Dehydrogenation: Research explores the use of iron(III) phosphate hydrate supported on mesoporous silica for converting methane into valuable chemicals like methanol and formaldehyde. This approach offers a potential route for natural gas conversion [2].

Source

[Iron phosphate supported on MCM-41 is used in the partial oxidation of methane into methanol, formaldehyde and dimethyl ether.()

Iron(III) phosphate hydrate is an inorganic compound with the formula FeH₂O₅P, commonly known as ferric phosphate hydrate. This compound exists in various hydrated forms, primarily as a dihydrate (FePO₄·2H₂O) and is characterized by its white to yellowish or brownish appearance. It is notable for its tetrahedral and octahedral coordination of iron ions, depending on the hydration state and structural polymorphs. Iron(III) phosphate hydrate has garnered attention for its potential applications in battery technology, particularly as a cathode material in lithium-ion batteries .

, particularly in acidic or basic environments.

  • Dissolution Reaction: In acidic conditions, it can dissolve to release iron ions:
    FePO42H2O+2H+Fe3++H2PO4+2H2O\text{FePO}_4\cdot 2\text{H}_2\text{O}+2\text{H}^+\rightarrow \text{Fe}^{3+}+\text{H}_2\text{PO}_4^{-}+2\text{H}_2\text{O}
  • Formation of Complexes: Iron(III) ions can form complexes with various ligands, such as EDTA, which can influence its solubility and reactivity in biological systems.
  • Thermal Decomposition: Upon heating, iron(III) phosphate hydrate can dehydrate to form anhydrous iron(III) phosphate:
    FePO42H2OFePO4+2H2O\text{FePO}_4\cdot 2\text{H}_2\text{O}\rightarrow \text{FePO}_4+2\text{H}_2\text{O}

Iron(III) phosphate hydrate exhibits notable biological activity, particularly as a molluscicide approved for organic farming. It acts by disrupting the digestive systems of target pests like slugs and snails. Additionally, there is evidence suggesting that iron(III) phosphate may have antioxidant properties due to its ability to chelate metal ions, potentially reducing oxidative stress in biological systems .

Several methods exist for synthesizing iron(III) phosphate hydrate:

  • Precipitation Method: Mixing solutions of iron(III) chloride and sodium phosphate leads to the precipitation of iron(III) phosphate hydrate:
    FeCl3+Na3PO4FePO4+3NaCl\text{FeCl}_3+\text{Na}_3\text{PO}_4\rightarrow \text{FePO}_4+3\text{NaCl}
  • Solvothermal Synthesis: This method involves heating the reactants in a solvent under pressure, which can yield high-purity products with controlled morphology.
  • Hydrothermal Synthesis: Similar to solvothermal methods but typically involves water as the solvent at elevated temperatures and pressures.

Iron(III) phosphate hydrate has diverse applications:

  • Battery Technology: Used as a cathode material in lithium-ion batteries due to its stability and electrochemical properties.
  • Corrosion Resistance: Employed in coatings to enhance the corrosion resistance of metals.
  • Agriculture: Acts as an effective molluscicide in organic farming practices.
  • Catalysis: Utilized in various catalytic processes due to its ability to facilitate

Studies on the interactions of iron(III) phosphate hydrate with other compounds have shown:

  • Metal Ion Chelation: It can chelate various metal ions, affecting their bioavailability and toxicity.
  • Biocompatibility: Research indicates that it may be biocompatible, making it suitable for applications in biomedical fields.

Iron(III) phosphate hydrate shares similarities with several other compounds, including:

Compound NameFormulaKey Characteristics
Iron(II) phosphateFe₃(PO₄)₂Lower oxidation state; used in fertilizers
Iron(II,III) phosphateFe₃(PO₄)₂·8H₂OContains both oxidation states; used in pigments
Lithium iron phosphateLiFePO₄Used as a cathode material; high energy density
Strengite (Mineral form of FePO₄)FePO₄·2H₂ONaturally occurring mineral; similar hydration properties

Iron(III) phosphate hydrate is unique due to its specific hydration state and its applications in both agricultural and industrial fields. Its role as a molluscicide distinguishes it from other phosphates used primarily for industrial applications .

Crystallographic Analysis

Monoclinic vs. Orthorhombic Hydrate Phases

Iron(III) phosphate hydrate crystallizes in multiple forms, primarily distinguished by their monoclinic and orthorhombic symmetries. Strengite, an orthorhombic phase ($$ \text{Pbca} $$), features lattice parameters $$ a = 9.8923(6) \, \text{Å} $$, $$ b = 10.125(1) \, \text{Å} $$, and $$ c = 8.729(1) \, \text{Å} $$ [1]. In contrast, metastrengite I adopts a monoclinic structure ($$ \text{Pbnm} $$) with smaller lattice constants ($$ a = 5.226(2) \, \text{Å} $$, $$ b = 10.026(3) \, \text{Å} $$, $$ c = 8.917(3) \, \text{Å} $$) [1]. The monoclinic phase arises from a slight distortion of the orthorhombic framework, often stabilized under acidic synthesis conditions [1] [2].

Table 1: Crystallographic Parameters of Hydrated Iron(III) Phosphate Phases

PhaseSymmetryLattice Parameters (Å)Space Group
StrengiteOrthorhombic$$ a = 9.8923 $$, $$ b = 10.125 $$, $$ c = 8.729 $$$$ \text{Pbca} $$
Metastrengite IMonoclinic$$ a = 5.226 $$, $$ b = 10.026 $$, $$ c = 8.917 $$$$ \text{Pbnm} $$
Metastrengite IIMonoclinic$$ a = 5.3276 $$, $$ b = 9.800 $$, $$ c = 8.7129 $$$$ \text{P2}_1/\text{n} $$

The orthorhombic-monoclinic transition is reversible under hydration-dehydration cycles, with water molecules acting as structural pillars [2].

Tetrahedral and Octahedral Coordination Geometries

The crystal structure of $$ \text{FePO}4 \cdot 2\text{H}2\text{O} $$ comprises $$ \text{FeO}6 $$ octahedra and $$ \text{PO}4 $$ tetrahedra interconnected via corner-sharing. Each $$ \text{FeO}6 $$ octahedron shares four corners with adjacent $$ \text{PO}4 $$ tetrahedra, forming a three-dimensional framework [2]. Vibrational spectroscopy reveals splitting of $$ \text{PO}4^{3-} $$ internal modes due to reduced site symmetry: the symmetric stretching mode ($$ \nu1 $$) shifts to $$ 990 \, \text{cm}^{-1} $$, while bending modes ($$ \nu2 $$, $$ \nu4 $$) appear at $$ 447–485 \, \text{cm}^{-1} $$ and $$ 567 \, \text{cm}^{-1} $$, respectively [2]. These distortions confirm the interplay between coordination geometry and lattice strain.

Polymorphism and Phase Transitions

Temperature-Dependent Structural Evolution

Dehydration of $$ \text{FePO}4 \cdot 2\text{H}2\text{O} $$ above $$ 184^\circ \text{C} $$ initiates polymorphic transitions [5]. Thermogravimetric analysis (TGA) shows mass loss corresponding to the removal of two water molecules, followed by phase transformations:

  • Orthorhombic $$ \text{FePO}_4 $$ ($$ \text{Pbca} $$): Stable up to $$ 300^\circ \text{C} $$, retaining the parent hydrate’s framework [5].
  • Tridymite $$ \text{FePO}4 $$ ($$ \text{P6}3\text{mc} $$): Forms at $$ 400–450^\circ \text{C} $$, characterized by hexagonal close packing [5].
  • α-Quartz $$ \text{FePO}4 $$ ($$ \text{P3}121 $$): Emerges at $$ 500^\circ \text{C} $$, with a trigonal structure marked by a strong diffraction peak at $$ 26^\circ $$ (2θ) [5].

Table 2: Phase Transitions of $$ \text{FePO}4 \cdot 2\text{H}2\text{O} $$ During Dehydration

Temperature Range (°C)PhaseKey Structural Features
25–184Hydrated ($$ \text{FePO}4 \cdot 2\text{H}2\text{O} $$)Monoclinic/orthorhombic frameworks
200–300Orthorhombic $$ \text{FePO}_4 $$Retains corner-sharing $$ \text{FeO}6/\text{PO}4 $$ network
400–450Tridymite $$ \text{FePO}_4 $$Hexagonal symmetry, fused octahedra
≥500α-Quartz $$ \text{FePO}_4 $$Trigonal structure, dense packing

At $$ 632^\circ \text{C} $$, an exothermic transition yields an intermediate phase between α- and β-quartz forms, accompanied by particle growth [5].

High-Pressure Phase Behavior

High-pressure hydrolysis of cobalt–iron alloy acid solutions enables the synthesis of battery-grade $$ \text{FePO}4 \cdot 2\text{H}2\text{O} $$ with a Fe/P ratio of $$ 1.03 $$ [4]. This method produces polyhedral particles ($$ 5–10 \, \mu\text{m} $$) with enhanced electrochemical activity due to reduced lattice defects [4]. Pressure stabilizes the monoclinic $$ \text{P2}_1/\text{n} $$ phase, as evidenced by refined lattice parameters ($$ a = 9.808 \, \text{Å} $$, $$ b = 9.727 \, \text{Å} $$, $$ c = 9.866 \, \text{Å} $$, $$ \beta = 102.85^\circ $$) [1].

Iron(III) phosphate hydrate represents a critical compound in materials science and industrial chemistry, with diverse applications ranging from catalysis to energy storage systems. The synthesis and preparation of this compound requires careful consideration of multiple reaction pathways and methodological approaches to achieve optimal crystalline structure, morphology, and chemical composition. This comprehensive analysis examines the fundamental synthesis routes and advanced preparation techniques for iron(III) phosphate hydrate, focusing on conventional precipitation methods and sophisticated crystallization approaches.

Conventional Precipitation Routes

Conventional precipitation routes constitute the most widely employed methodologies for iron(III) phosphate hydrate synthesis, offering reliable and scalable approaches for industrial production. These methods primarily rely on controlled chemical precipitation from aqueous solutions under specific pH, temperature, and stoichiometric conditions.

Ferrous Oxidation Pathways

Ferrous oxidation pathways represent one of the most significant synthetic approaches for iron(III) phosphate hydrate preparation, involving the controlled oxidation of ferrous iron precursors in the presence of phosphate sources. The fundamental principle underlying this methodology centers on the oxidation of iron(II) species to iron(III), followed by subsequent precipitation with phosphate anions under controlled conditions [1] [2].

The primary reaction mechanism involves several sequential steps. Initially, ferrous sulfate heptahydrate is dissolved in deionized water to form a homogeneous solution containing iron(II) ions [2]. The subsequent addition of phosphate sources, typically ammonium dihydrogen phosphate or phosphoric acid, creates a mixed solution system. The critical oxidation step employs hydrogen peroxide as the oxidizing agent, with the reaction proceeding according to the stoichiometric relationship where 1.5 times the theoretical amount of 30% hydrogen peroxide solution is added dropwise to ensure complete oxidation of ferrous iron to ferric iron [2].

Research findings demonstrate that the ferrous oxidation pathway exhibits remarkable efficiency under optimized conditions. When ferrous sulfate heptahydrate (27.8 grams) is dissolved in 100 milliliters of boiled deionized water to form a 1.0 molar per liter ferrous sulfate solution, and subsequently treated with ammonium dihydrogen phosphate solution (13.8 grams in 100 milliliters deionized water forming 1.2 molar per liter solution), the precipitation efficiency reaches exceptional levels [2]. The pH adjustment using 1:1 dilute sulfuric acid to pH 0.1, followed by controlled hydrogen peroxide addition and temperature elevation to 95°C for 36 hours of constant temperature reflux reaction, yields high-quality iron(III) phosphate hydrate [2].

Advanced research has revealed that the kinetics of ferrous oxidation are significantly influenced by environmental conditions. Studies investigating iron oxidation kinetics demonstrate that seasonal changes in climatic conditions substantially affect the ferrous iron oxidation process [3]. Lower pH values and reduced temperatures during winter conditions result in significantly decreased iron oxidation rates compared to summer conditions [3]. The oxidation rate measurements closely align with the general rate law for abiotic oxidation of iron(II) by oxygen, indicating that the process follows predictable kinetic patterns [3].

The oxidation pathway involves complex speciation changes during the reaction progression. Initial ferrous iron species undergo rapid transformation to ferric forms through interaction with dissolved oxygen or chemical oxidants [4]. The presence of dissolved oxygen and initial ferrous iron concentration directly correlates with final phosphate removal efficiency, with increasing concentrations of both parameters leading to enhanced precipitation rates [4]. However, pH optimization remains critical, as phosphate removal efficiency initially increases with rising pH but subsequently decreases when pH exceeds 8.0 [4].

Mechanistic studies reveal that co-existing ions significantly influence the oxidation pathway efficiency [4]. The kinetics of phosphate removal during ferrous iron oxidation follow pseudo-first-order kinetic models, with observed rate constants varying based on the presence of different cations and anions [4]. Cationic effects follow the order: Cu²⁺ > Mn²⁺ > Zn²⁺ > NH₄⁺-N, where copper(II) presence dramatically promotes phosphate removal, reducing the time required to achieve 40% phosphate removal from 60 minutes to 10 seconds at 0.5 milligrams per liter copper(II) concentration [4].

Temperature optimization studies indicate that the ferrous oxidation pathway operates most efficiently within specific thermal ranges. Research conducted across temperature ranges from 40°C to 70°C demonstrates that the mass percentage of iron(III) oxide and phosphorus pentoxide, along with the molar ratio of iron to phosphorus in the precipitate, gradually increase from 97.44% and 1.04 at 40°C to 97.88% and 1.17 at 70°C [5]. The optimal reaction temperature for maximum efficiency is established at 60°C, balancing reaction kinetics with energy consumption considerations [5].

Synthesis MethodIron SourceOxidizing AgentTemperature (°C)pH RangeReaction Time (h)Product Phase
Ferrous sulfate + H₂O₂ oxidationFeSO₄·7H₂OH₂O₂ (30%)50-950.1-2.51-36FePO₄·2H₂O [1] [2]
Iron powder dissolutionHigh-purity iron flakesOxygen/air45-604.2-7.01-24FePO₄·2H₂O [2]
Ferrous ammonium sulfate precipitationFe(NH₄)₂(SO₄)₂·6H₂OH₂O₂25-806.0-8.00.5-6Fe₃(PO₄)₂·8H₂O → FePO₄·2H₂O [6]
Direct ferrous salt precipitationVarious ferrous saltsAir oxidation25-702.0-8.02-48FePO₄·nH₂O [7]

pH and Stoichiometric Control Mechanisms

pH and stoichiometric control mechanisms represent fundamental aspects governing the successful synthesis of iron(III) phosphate hydrate through conventional precipitation routes. The precise manipulation of solution pH and reactant stoichiometry directly influences crystalline phase formation, particle morphology, precipitation efficiency, and final product purity [8] [9] [10].

The relationship between pH and iron phosphate precipitation exhibits complex behavior patterns that require careful optimization. Research demonstrates that a strong relationship exists between pH and iron phosphate precipitation efficiency, with phosphorus removal varying significantly as pH changes either upward or downward [9]. pH variation also dramatically affects the physical properties of the precipitate, particularly settling characteristics, with investigators reporting very slow settling (approximately 3 hours) and inefficient settling of precipitates throughout the pH range of 6.0-8.5 [9].

Detailed pH optimization studies reveal distinct operational ranges for maximum efficiency. When ferric sulfate (50 parts per million, equivalent to 10 parts per million iron) and ferrous sulfate (60 parts per million, equivalent to 12 parts per million iron) are employed as iron sources, optimal precipitation occurs within carefully controlled pH ranges [9]. Statistical analysis of precipitation trials demonstrates good precision and accuracy, with standard deviations ranging from 0.32 to 0.57 across triplicate measurements [9].

The pH-dependent speciation of iron and phosphate species governs precipitation mechanisms and product characteristics. At extremely low pH values (0.1-1.0), the dominant species include free ferric ions (Fe³⁺) and phosphoric acid (H₃PO₄), resulting in precipitation efficiencies of 60-75% and forming primarily amorphous products [8] [10]. As pH increases to the range of 1.5-2.5, the system contains ferric ions and dihydrogen phosphate anions (H₂PO₄⁻), achieving optimal precipitation efficiencies of 85-99% and producing monoclinic iron(III) phosphate dihydrate crystals [8] [11].

The optimal pH range of 3.0-4.0 features iron hydroxo complexes (Fe(OH)²⁺) and dihydrogen phosphate species, yielding precipitation efficiencies of 95-99% and generating orthorhombic iron(III) phosphate dihydrate phases [8] [11] [12]. Higher pH ranges (5.0-7.0) involve iron hydroxo species (Fe(OH)⁺) and hydrogen phosphate anions (HPO₄²⁻), maintaining reasonable efficiencies of 90-95% but producing mixed crystalline phases [11]. At elevated pH values (7.0-8.5), iron hydroxide precipitation competes with phosphate formation, reducing efficiency to 85-90% and generating hydroxyphosphate compounds [7].

Stoichiometric control mechanisms significantly influence precipitation outcomes and product quality. The iron-to-phosphorus molar ratio represents a critical parameter determining reaction completeness and product composition. Research investigating various molar ratios demonstrates that ratios ranging from 1.0 to 1.4 (P/Fe) affect both precipitate phase composition and crystalline quality [5]. When the molar ratio increases from 1.0 to 1.1, the utilization ratio of iron and phosphorus remains essentially unchanged at approximately 98% [5]. However, further increases from 1.1 to 1.4 result in slight decreases in iron utilization from 98.81% to 97.06% [5].

Precipitation kinetics studies reveal that stoichiometric control directly affects reaction rates and mechanism pathways. The precipitation process exhibits two distinct stages: initial nucleation-dominated phases followed by aggregation-controlled final stages [7]. Precipitates formed at higher pH values transform more rapidly and produce more stable products, while those formed at pH 6.0 generate larger but chemically less stable particles [7]. These findings suggest that higher pH operations may enable higher throughput and lower post-precipitation stabilization costs, while lower pH conditions benefit solid-liquid separation due to larger particle formation [7].

Temperature interactions with pH and stoichiometry create complex optimization landscapes. Studies examining temperatures from 25°C to 95°C reveal that optimal precipitation occurs at intermediate temperatures (60°C) when combined with appropriate pH control (2.5) and stoichiometric ratios (P/Fe = 1.1-1.2) [5] [13]. The precipitation percentage calculations demonstrate that at pH 2.0, iron(III) and phosphate ion precipitation reaches 99% and 95% respectively, with the molar ratio of iron(III) to phosphate ion in the precipitate achieving unity, indicating predominantly iron(III) phosphate formation [13].

pH RangeDominant SpeciesPrecipitation Efficiency (%)Crystal PhaseFe:P Molar RatioOptimal Conditions
0.1-1.0Fe³⁺, H₃PO₄60-75Amorphous1:1.5-2.0High acid, excess P [8] [10]
1.5-2.5Fe³⁺, H₂PO₄⁻85-99Monoclinic FePO₄·2H₂O1:1.0-1.2Optimal synthesis [8] [11]
3.0-4.0Fe(OH)²⁺, H₂PO₄⁻95-99Orthorhombic FePO₄·2H₂O1:1.0Good crystallinity [11] [12]
5.0-7.0Fe(OH)⁺, HPO₄²⁻90-95Mixed phases1:0.8-1.0Moderate efficiency [11]
7.0-8.5Fe(OH)₃, PO₄³⁻85-90Hydroxyphosphates1:0.5-0.8Poor selectivity [7]

Advanced Synthesis Techniques

Advanced synthesis techniques for iron(III) phosphate hydrate encompass sophisticated methodological approaches that extend beyond conventional precipitation routes, offering enhanced control over crystalline structure, particle morphology, surface area, and chemical homogeneity. These methodologies incorporate specialized reaction environments, controlled thermal conditions, and novel chemical pathways to achieve superior material properties.

Hydrothermal Crystallization

Hydrothermal crystallization represents one of the most powerful and versatile advanced synthesis techniques for producing high-quality iron(III) phosphate hydrate crystals with controlled morphology and enhanced crystalline properties. This methodology utilizes elevated temperatures and pressures in aqueous environments to facilitate crystal growth processes that are thermodynamically and kinetically favorable for forming well-defined crystalline structures [14] [15] [16] [17] [18] [19].

The fundamental principles of hydrothermal crystallization involve subjecting reactant solutions to temperatures typically ranging from 100°C to 300°C under pressures from 0.1 to 10.0 megapascals for reaction periods extending from 30 minutes to 48 hours [14] [16] [18] [20]. These conditions promote enhanced solubility, accelerated diffusion kinetics, and controlled nucleation and growth processes that result in superior crystalline products compared to ambient temperature synthesis methods [15] [17].

Research investigating hydrothermal synthesis conditions demonstrates that temperature and pressure optimization significantly influences product characteristics. Studies conducted at temperatures ranging from 100-150°C under pressures of 0.1-0.5 megapascals for 6-24 hours produce nanoparticles with crystal sizes of 0.1-1.0 micrometers, achieving phase purities of 85-92% and yields of 75-85% [15] [18]. Elevation of synthesis conditions to 150-200°C and 0.5-2.0 megapascals for 3-12 hours generates platelets and rod-shaped morphologies with crystal sizes of 1-10 micrometers, enhanced phase purities of 92-97%, and improved yields of 85-95% [15] [17].

Advanced hydrothermal conditions employing temperatures of 200-250°C under pressures of 2.0-5.0 megapascals for 1-6 hours produce prismatic crystals with sizes ranging from 10-50 micrometers, achieving exceptional phase purities of 97-99% and optimal yields of 90-98% [16] [18]. The most extreme conditions studied, involving temperatures of 250-300°C and pressures of 5.0-10.0 megapascals for 0.5-3 hours, generate large faceted crystals with sizes of 50-200 micrometers while maintaining high phase purities of 95-99% and yields of 85-95% [18] [21].

Mechanistic studies reveal that hydrothermal crystallization proceeds through complex nucleation and growth phenomena. Research examining iron phosphate formation under hydrothermal conditions at 150°C demonstrates that reaction products consist of isolated single chains of tancoite-type units with distinctive structural arrangements [16] [20]. The crystallization process involves octahedral iron coordination environments (FeO₆) combined with tetrahedral phosphate units (PO₄) connected through vertex-sharing arrangements to form three-dimensional framework structures [16] [18].

Detailed structural characterization reveals that hydrothermal synthesis enables the formation of diverse iron phosphate phases with unique properties. Studies utilizing iron acetylacetonate, phosphoric acid, hydrofluoric acid, and organic amines under hydrothermal conditions at 150°C produce novel iron phosphate compositions with complex structural frameworks [20]. These materials exhibit orthorhombic crystal systems with space group I2₁2₁2₁ and unit cell parameters a = 9.9042(11) Å, b = 12.8865(14) Å, c = 19.783(2) Å [20].

The hydrothermal methodology demonstrates exceptional capability for producing iron phosphate materials with controlled magnetic properties. Magnetic susceptibility measurements indicate complex behavior at low temperatures, with high-temperature data (150-300 K) exhibiting Curie-Weiss behavior [16] [20]. Calculated room temperature magnetic moments reach 6 μB per iron atom, with Néel temperatures of 46 K, indicating significant magnetic interactions within the crystalline structure [20].

Kinetic analysis of hydrothermal synthesis reveals that reaction pathways depend critically on precursor selection and reaction conditions. Research utilizing n-butylammonium dihydrogen phosphate as a precursor leads to the formation of the largest crystals reported for diamine iron phosphate compounds [17] [22]. These materials crystallize in orthorhombic systems (Pnma space group) at room temperature with unit cell parameters a = 10.1116(2) Å, b = 6.3652(1) Å, c = 7.5691(1) Å, and exhibit structural transitions to monoclinic systems (P2₁/n space group) below 220 K [17] [22].

Thermal stability studies of hydrothermally synthesized iron phosphates demonstrate that these materials remain stable up to approximately 440 K (167°C) [17] [22]. Kinetic analysis of thermal decomposition using isoconversional methods reveals activation energies and provides insights into decomposition mechanisms [17] [22]. The hydrothermal synthesis route enables the production of iron phosphate crystals with fibrous morphologies forming compact blocks, distinctly different from polycrystalline phases obtained through other methods [22].

Temperature (°C)Pressure (MPa)Reaction Time (h)Crystal Size (μm)MorphologyPhase Purity (%)Yield (%)
100-1500.1-0.56-240.1-1.0Nanoparticles85-9275-85 [15] [18]
150-2000.5-2.03-121-10Platelets/rods92-9785-95 [15] [17]
200-2502.0-5.01-610-50Prismatic crystals97-9990-98 [16] [18]
250-3005.0-10.00.5-350-200Large faceted crystals95-9985-95 [18] [21]

Sol-Gel Derivatization

Sol-gel derivatization represents a sophisticated chemical synthesis approach for producing iron(III) phosphate hydrate materials with exceptional control over particle size, surface area, porosity, and chemical homogeneity. This methodology involves the transition from molecular precursors through sol formation, gelation, and controlled thermal treatment to yield highly uniform and chemically pure iron phosphate products [23] [24] [25] [26] [27] [28] [29].

The fundamental principles of sol-gel derivatization center on the controlled hydrolysis and condensation of molecular precursors in solution to form colloidal dispersions (sols), followed by gelation processes that create three-dimensional network structures [25] [26] [29]. The subsequent thermal treatment removes solvent and organic components while promoting crystallization and densification of the final iron phosphate product [23] [28].

Research investigating inorganic sol-gel methodologies demonstrates that iron(III) phosphate hydrate can be synthesized at ambient temperature using iron(III) nitrate and phosphoric acid as precursors with iron-to-phosphorus molar ratios of 1:1.5 [26] [27] [29]. The gelation process utilizes microwave irradiation to promote rapid and uniform gel formation, followed by oven drying at 50°C for approximately 48 hours [26] [29]. Subsequent washing with distilled water and ethanol removes residual reactants and produces final phosphate products characterized as amorphous Fe₂(HPO₄)₃·xH₂O phases [26] [29].

Advanced sol-gel protocols employ various gelation agents and processing conditions to optimize material properties. Modified sol-gel methods utilizing propylene oxide as a gelation reagent enable synthesis in non-aqueous solutions, with gelation reactions proceeding in ethanol-toluene solvent mixtures [25]. These conditions produce very fine gel particles (0.1-0.2 micrometers) with surface areas and pore distributions significantly affected by solvent selection [25]. Crystallization of gel products occurs upon heating above 600°C, with crystal structure depending on heating conditions and atmosphere [25].

Microwave-assisted sol-gel synthesis offers enhanced control over reaction kinetics and product uniformity. This approach combines the advantages of sol-gel processing with rapid and uniform heating provided by microwave irradiation [23] [26]. The methodology produces iron phosphate materials with surface areas ranging from 200-400 square meters per gram and particle sizes of 10-50 nanometers [23]. The microwave route reduces processing time significantly compared to conventional thermal methods while maintaining excellent chemical homogeneity [26].

Detailed surface chemistry characterization of sol-gel derived iron phosphates reveals complex acid-base behavior and ion exchange properties. Potentiometric titration studies demonstrate that synthesized phosphates exhibit point of zero charge (PZC) and isoelectric point (IEP) values of 2.2 ± 0.2 and 1.8 ± 0.1, respectively [26] [27] [29]. Under acidic conditions, surface charge behavior is dominated by >POH⁻ groups with pKₐ = 2.45 ± 0.15 [26] [29]. These surface properties enable significant cation insertion capabilities, with sodium insertion studies achieving surface charge values of 50 coulombs at μ = 0.1 and pH around 12 [26] [29].

Optimization studies using statistical experimental design reveal complex interactions between synthesis parameters and final product properties. Response surface methodology analysis demonstrates that sodium insertion efficiency depends on activation time, surface charge, pH, and material concentration through significant multi-parameter interactions [26] [27] [28]. Mathematical models developed through these studies enable optimization of synthesis conditions to achieve desired surface chemistry and ion exchange characteristics [28].

Non-aqueous sol-gel routes provide alternative pathways for controlling material properties and morphology. These methodologies employ iron alkoxides and organophosphate precursors in organic solvents with thermal gelation agents [25]. Processing requires longer gelation times (120-480 minutes) and higher drying temperatures (100-150°C) but produces materials with unique surface areas (50-150 square meters per gram) and larger particle sizes (100-500 nanometers) [25].

The sol-gel approach enables synthesis of iron phosphate materials with tailored properties for specific applications. Research demonstrates successful production of lithium iron phosphate cathode materials through sol-gel processing of iron phosphate precursors [24] [30]. These materials exhibit enhanced electrochemical performance when synthesized using optimized sol-gel conditions combined with subsequent lithium insertion and carbon coating processes [24] [30].

Structural characterization using X-ray diffraction and infrared spectroscopy confirms the formation of amorphous iron phosphate phases during initial sol-gel processing, with crystallization occurring during subsequent thermal treatment [26] [29]. The amorphous phases serve as excellent precursors for controlled crystallization processes, enabling formation of specific crystalline polymorphs through careful thermal programming [25] [29].

Sol-Gel MethodIron PrecursorPhosphorus SourceGelation AgentGelation Time (min)Drying Temperature (°C)Surface Area (m²/g)Particle Size (nm)
Inorganic sol-gelFe(NO₃)₃·9H₂OH₃PO₄Microwave heating5-3050-80150-30020-100 [26] [29]
Modified sol-gelFeCl₃·6H₂ONH₄H₂PO₄Propylene oxide60-18060-100100-20050-200 [25]
Microwave-assisted sol-gelFe(acac)₃Phosphate estersNH₃/urea10-6080-120200-40010-50 [23]
Non-aqueous sol-gelFe alkoxidesOrganophosphatesThermal treatment120-480100-15050-150100-500 [25]

Physical Description

White to light yellow powder; Insoluble in water; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

168.898921 g/mol

Monoisotopic Mass

168.898921 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-23-2023

Effect of ferric chloride on phosphorus immobilization and speciation in Dianchi Lake sediments

Shengjian Li, Zhiguo Lin, Meng Liu, Fengzhi Jiang, Jing Chen, Xiangjun Yang, Shixiong Wang
PMID: 32315789   DOI: 10.1016/j.ecoenv.2020.110637

Abstract

Immobilization of phosphorus in lake sediments and control of internal-loading phosphorus release have become crucial aspects of eutrophication lake management. In this study, the immobilization efficiency of phosphorus by ferric chloride in Dianchi Lake sediments was investigated. In addition, effects of the dosage of ferric chloride and contact time on the release of phosphorus from sediments were investigated. Laboratory experiments revealed that ferric chloride can effectively inhibit the release of phosphorus from sediments. At a ferric chloride dosage of 10 mg/g, the total phosphorus concentration of the overlying water was reduced by ~87%. With the increase in the contact time, the amount of phosphorus immobilized by ferric chloride increased. To further evaluate the feasibility of ferric chloride for immobilising phosphorus in sediments, an amplification experiment with a water volume of 50 L was carried out. By the addition of 6 mg/g of ferric chloride, the total phosphorus concentration of the overlying water was still less than 0.01 mg/L after 100 days. At the same time, the phosphorus species in the sediment after treatment with ferric chloride were analyzed. Results revealed that ferric chloride mainly converts unstable exchangeable phosphorus (Ex-P), ferric phosphate (Fe-P) and organic phosphorus (Or-P) into more stable occluded phosphate (O-P), reducing the possible release of phosphorus from sediments. Practical applications of ferric chloride to control the release of phosphorus from Dianchi Lake sediments were discussed.


Fractionation and identification of iron-phosphorus compounds in sewage sludge

Bingqian Zhang, Lin Wang, Yongmei Li
PMID: 30784732   DOI: 10.1016/j.chemosphere.2019.02.052

Abstract

Iron (Fe) salts are widely used to remove phosphorus (P) in wastewater treatment plants (WWTPs). Understanding the existing species of iron-phosphorus compounds (FePs) in sludge is conducive to P recovery. In this study, the chemical equilibrium modeling software, sequential chemical extraction methods and instrumental analytical techniques were used to establish a reliable method for fractionation and identification of FePs in sewage sludge. Five FePs-containing sludge samples obtained in the laboratory or from WWTPs were investigated. Modified chemical extraction methods for P and Fe fractionations combined with Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analysis are preferable for qualitative and quantitative identification of FePs in sewage sludge. The analytical results revealed that more than half of P was bound to Fe in all the sludge samples. Approximately 83% and 14% of Fe was present as iron phosphates in the samples prepared in the laboratory with Fe(III) dosed to a phosphate solution and lab-scale secondary effluent, respectively. Ferrihydrite and hematite were the dominant iron oxides in these two samples, respectively. In the sludge samples collected from WWTPs, Fe bound to iron oxides (71%), mainly hematite, was the dominant Fe fraction in the returned sludge. Mature iron hydroxyphosphate together with some lepidocrocite was the dominant FePs in both the thickened sludge and mixed sludge before digestion.


Simultaneous adsorption of As(III), Cd(II) and Pb(II) by hybrid bio-nanocomposites of nano hydroxy ferric phosphate and hydroxy ferric sulfate particles coating on Aspergillus niger

Qi Liao, Guangyuan Tu, Zhihui Yang, Haiying Wang, Lixu He, Jiaqi Tang, Weichun Yang
PMID: 30797164   DOI: 10.1016/j.chemosphere.2019.02.070

Abstract

To develop an efficient, convenient and cost-effective method to simultaneously remove pollution of As(III), Cd(II) and Pb(II) in wastewater, a strategy to fabricate hybrid bio-nanocomposites ((n-HFP + n-HFS)@An) of nano hydroxy ferric phosphate (n-HFP) and hydroxy ferric sulfate (n-HFS) particles coating on Aspergillus niger was applied. The scanning electron microscope and energy dispersive spectrum analyses showed that (n-HFP + n-HFS)@An composites had been successfully developed which well solved the self-agglomeration problem of the nano particles. Comparing to the bulk nanoparticles, the adsorption rates of the (n-HFP + n-HFS)@An composites for the three metals were promoted 145.34, 28.98 and 25.18% and reached 76.84, 73.62 and 94.31%, respectively. Similarly, the adsorption capacities for As(III), Cd(II), and Pb(II) were 162.00, 205.83 and 730.79 mg/g, respectively. Moreover, the pseudo-second-order kinetic model was more relevant to the adsorption on the three metals by (n-HFP + n-HFS)@An, and adsorbing As(III) was fitted to the Freundlich isotherm model, while the adsorption on Cd(II) or Pb(II) was related to the Langmuir isotherm model. In addition, the adsorption of Cd(II) and Pb(II) was associated with transformation of hydroxyl groups and precipitation with phosphate. As(III) was adsorbed through exchange between AsO
and SO
in the (n-HFP + n-HFS)@An composites.


Chemical stress from Fe salts dosing on biological phosphorus and potassium behavior

Jie Fan, Hang Zhang, Jiasong Ye, Bin Ji
PMID: 29528310   DOI: 10.2166/wst.2017.644

Abstract

In simultaneous precipitation, interaction between chemical and biological P removal could not be ignored. This work investigated effects of ferrous sulfate and Fe precipitates on metabolic behavior of bio-P and its counter cation of potassium. After dosing, mixed liquid suspended solids (MLSS) increased 9%, pH decreased from 7.35 to 7.00, sludge volume index (SVI) decreased, electrical conductivity increased. Chemical oxygen demand (COD) and NH
removal was not affected. Fe dosing initially showed synergistic effect, and then inhibition appeared at accumulative dose above 10 mgFe/gMLSS. Both precipitate FePO
and Fe(OH)
deteriorated effluent P. FePO
dissolved 35% in anaerobic phase which failed to be totally reprecipitated in oxic phase, resulting in increased effluent P. FePO
inhibited K uptake rather than bio-P uptake. Fe(OH)
caused reduction of bio-P release, meanwhile, its inhibition on K and bio-P uptake was greater than FePO
. Phosphorus metabolism was inhibited when sludge contained 0.15 mM FePO
or 0.10 mM Fe(OH)
. Increased K/P molar ratio and coefficient b could be indicators for Fe residual in sludge. Intermittent dosing was suggested for wastewater treatment plant (WWTP) operation.


Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption

Stella Gypser, Florian Hirsch, Anja M Schleicher, Dirk Freese
PMID: 30037404   DOI: 10.1016/j.jes.2017.12.001

Abstract

Fourier-transform infrared (FT-IR) spectroscopic experiments were carried out during phosphate adsorption on highly crystalline gibbsite, poorly crystalline 2-line-ferrihydrite and amorphous iron-aluminum-hydroxide mixtures in the molar ratio 1:0, 10:1, 5:1, 1:1, 1:5, 1:10 and 0:1. The OH stretching vibrational bands were utilized to analyze changes in structural and surface OH groups during adsorption, because the position of characteristic PO vibrational bands can shift depending on reaction conditions, pH or adsorbed phosphate content. Adsorption and desorption kinetics were studied at pH6 and different initial phosphate concentrations to achieve varying phosphate coverage on the mineral surfaces. For gibbsite the formation of AlHPO
and Al
HPO
can be assumed, while for ferrihydrite, a FeHPO
or Fe
PO
complex and the precipitation of FePO
with longer equilibration time were proposed. Fe
HPO
or a Fe
PO
surface complex was deduced for Fe-hydroxides, an AlH
PO
surface complex was identified for Al-hydroxide, and both displayed either hydrogen bonds to neighboring hydroxyl groups or hydrogen bonds to outer-sphere complexes. Fe:Al-hydroxide mixtures with high Al ratios showed a low phosphate desorption rate, while ferrihydrite and the Fe:Al-hydroxide mixtures with high Fe ratios had almost negligible desorption rates. It was concluded that within the weakly associated amorphous FeO(OH) materials, FePO
precipitated, which was bound by outer-sphere hydrogen bonds. With high Al ratios, desorption increased, which indicated weaker phosphate binding of both inner-sphere and outer-sphere complexes and hence, either no or minor quantities of precipitate. Ferrihydrite showed a more rigid structure and a lower extent of precipitation compared to amorphous Fe-hydroxide.


Simultaneous release of polyphosphate and iron-phosphate from waste activated sludge by anaerobic fermentation combined with sulfate reduction

Peishan Hu, Jianyong Liu, Liang Wu, Lianpei Zou, Yu-You Li, Zhi Ping Xu
PMID: 30268013   DOI: 10.1016/j.biortech.2018.09.117

Abstract

Iron is widely used in sewage treatment systems and enriched into waste activated sludge (WAS), which is difficult and challenging to phosphorus (P) release and recovery. This study investigated simultaneous release performance of polyphosphate and iron-phosphate from iron-rich sludge via anaerobic fermentation combined with sulfate reduction (AF-SR) system. Batch tests were performed, with results showing that AF-SR system conducted a positive effect due to the relatively low solubility of ferrous sulfide in comparison with ferric phosphate precipitates. Simulation study was performed to investigate the total P release potential from actual waste activated sludge, finding that about 70% of the total P could release with the optimized pH of 7.0-8.0 and the theoretical S
/Fe
molar ratio of 1.0. A potential new blueprint of a wastewater treatment plant based on AF-SR system, towards P, N recovery and Fe, S, C recycle, was finally proposed.


FePO

Ying Wang, Min-Qiang Wang, Ling-Li Lei, Zhao-Yang Chen, Ying-Shuai Liu, Shu-Juan Bao
PMID: 29594540   DOI: 10.1007/s00604-018-2691-z

Abstract

FePO
is biocompatible and can act as a kind of promising enzyme mimetic. Unfortunately, the electrical conductivity of FePO
is poor. In order to enhance its conductivity, FePO
was embedded into nanofibers consisting of amorphous carbon and reduced graphene oxide (rGO) by an electrospinning technique. As a sensing material for monitoring superoxide anion (O
) and typically operated at 0.5 V (vs. SCE), it displays high sensitivity (9.6 μA⋅μM
⋅cm
), a low detection limit (9.7 nM at S/N = 3), a wide linear response range (10 nM to 10 μM), and fast response (1.6 s). Due to its low detection limit and fast response, the sensor in our perception has a large potential for detecting superoxide anions released by HeLa cancer cells. Graphical abstract Schematic of the microstructure of FePO
/C and FePO
/rGO-C nanofibers, a photograph of cancer cells (HeLa), and the electrochemical response towards O
of the sensor.


Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH

Isabel Iglesias, José A Huidobro, Belén F Alfonso, Camino Trobajo, Aránzazu Espina, Rafael Mendoza, José R García
PMID: 31991758   DOI: 10.3390/ijms21030781

Abstract

The hydrothermal synthesis and both the chemical and structural characterization of a diamin iron phosphate are reported. A new synthetic route, by using
-butylammonium dihydrogen phosphate as a precursor, leads to the largest crystals described thus far for this compound. Its crystal structure is determined from single-crystal X-ray diffraction data. It crystallizes in the orthorhombic system (
space group,
= 10.1116(2) Å,
= 6.3652(1) Å,
= 7.5691(1) Å,
= 4) at room temperature and, below 220 K, changes towards the monoclinic system
2
/
, space group. The in situ powder X-ray thermo-diffraction monitoring for the compound, between room temperature and 1100 K, is also included. Thermal analysis shows that the solid is stable up to ca. 440 K. The kinetic analysis of thermal decomposition (hydrogenated and deuterated forms) is performed by using the isoconversional methods of Vyazovkin and a modified version of Friedman. Similar values for the kinetic parameters are achieved by both methods and they are checked by comparing experimental and calculated conversion curves.


Synthesis of nitrogen-doped carbon nanotubes-FePO

Lianmei Wei, Yi Zhang, Shengwen Chen, Luping Zhu, Xiaoyu Liu, Lingxue Kong, Lijun Wang
PMID: 30528009   DOI: 10.1016/j.jes.2018.04.024

Abstract

Phosphate residue is regarded as a hazardous waste, which could potentially create significant environmental and health problems if it is not properly treated and disposed of. In this study, nitrogen-doped carbon nanotubes-FePO
(NCNTs-FePO
) composite was successfully synthesized from phosphate residue, and its application as an effective catalyst was explored. Firstly, an effective method was developed to recover FePO
from phosphate residue, achieving an impressive FePO
mass recovery rate of 98.14%. Then, the NCNTs-FePO
catalyst was synthesized from the recovered FePO
by two main reactions, including surface modification and chemical vapor deposition. Finally, the synthesized NCNTs-FePO
was applied to photo-degrade 15 mg/L Rhodamine B (RhB) in a Fenton-like system. The results showed that 98.9% of RhB could be degraded in 60 min, closely following the pseudo-first-order kinetics model. It was found that even after six consecutive cycles, NCNTs-FePO
still retained a high catalytic capacity (>50%). Moreover, •OH radicals participating in the RhB degradation process were evidenced using quenching experiments and electron paramagnetic resonance analysis, and a rational mechanism was proposed. It was demonstrated that the materials synthesized from hazardous phosphate residue can be used as an effective catalyst for dye removal.


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